3-(2-羟基苯基)丙酰胺

描述

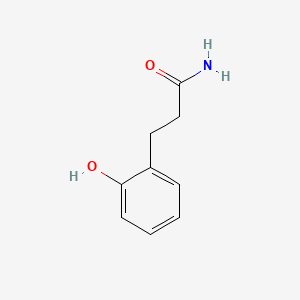

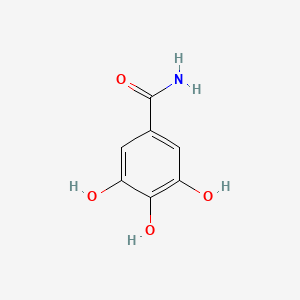

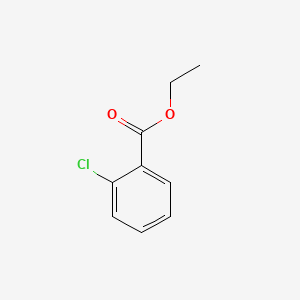

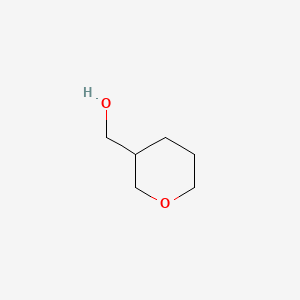

3-(2-Hydroxyphenyl)propanamide is a chemical compound with the CAS Number: 22367-76-6 . It has a molecular weight of 165.19 and its IUPAC name is 3-(2-hydroxyphenyl)propanamide . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 3-(2-Hydroxyphenyl)propanamide involves the reaction of the lithium enolate of acetyl morpholine with a substituted salicylate ester to yield an intermediate salicylacetamide . Another method involves dissolving the compound in acetonitrile, adding potassium carbonate, and then adding tert-butyl 2-bromoisobutyrate. The mixture is stirred at 80°C, and after completion of the reaction, water is added and the resultant mixture is extracted with ethyl acetate .Molecular Structure Analysis

The molecular formula of 3-(2-Hydroxyphenyl)propanamide is C9H11NO2 . The InChI Code is 1S/C9H11NO2/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4,11H,5-6H2,(H2,10,12) .Physical and Chemical Properties Analysis

3-(2-Hydroxyphenyl)propanamide is a solid at room temperature . It has a molecular weight of 165.19 . The compound has a high GI absorption and is not a P-gp substrate or a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor . It has a Log Po/w (iLOGP) of 1.1 .科学研究应用

糖皮质激素受体调节

3-(2-羟基苯基)丙酰胺衍生物,特别是2,2-二甲基-3,3-二苯基丙酰胺,已被探索作为新型糖皮质激素受体调节剂。这些化合物在GR介导的转抑制实验中表现出激动剂活性,同时在GR介导的转激活实验中显示出降低的活性。它们展示了与泼尼松相当的抗炎活性,同时减少了副作用,表明在抗炎治疗中具有潜在的治疗应用(Yang et al., 2010)。

雄激素受体调节

S-1,一种含有3-(2-羟基苯基)丙酰胺结构的选择性雄激素受体调节剂(SARMs)成员,已被研究用于治疗依赖雄激素的疾病。大鼠中的药代动力学和代谢研究为该化合物的吸收、清除和广泛代谢提供了见解,支持其在治疗应用中的潜力(Wu et al., 2006)。

黑色素特异性治疗诊断试剂

3-(2-羟基苯基)丙酰胺衍生物已被评估为恶性黑色素瘤的黑色素特异性治疗诊断试剂。研究表明这些化合物是亲水性的,表现出良好的血清稳定性,并具有高结合亲和力,使它们成为治疗黑色素瘤的有希望的候选药物(Chang et al., 2016)。

阿片受体拮抗

像N-取代的4β-甲基-5-(3-羟基苯基)-7α-酰胺吗啡酸形成物这样的化合物,包括3-(2-羟基苯基)丙酰胺结构,已被确认为有效且选择性的κ阿片受体拮抗剂。这些化合物在阿片受体活性研究中具有重要意义,并可能对开发治疗阿片相关疾病产生影响(Carroll et al., 2006)。

前列腺癌治疗的量子化学研究

比卡鲁胺,一种含有3-(2-羟基苯基)丙酰胺结构的化合物,已成为量子化学研究的对象。这些研究对于理解这种广泛用于前列腺癌治疗的药物的分子性质和相互作用机制至关重要(Otuokere & Amaku, 2015)。

螺环呋喃吲哚合成

报道了使用3-(2-羟基苯基)丙酰胺合成螺环呋喃吲哚的研究,展示了该化合物在促进复杂分子结构形成中的作用。这项研究有助于有机化学中新合成途径的发展(Sun et al., 2018)。

免疫调节活性

对N-芳基-3-(吲哚-3-基)丙酰胺的研究突出了这些化合物的免疫抑制活性,包括3-(2-羟基苯基)丙酰胺的衍生物。这类研究对于寻找新的免疫调节药物至关重要(Giraud et al., 2010)。

安全和危害

作用机制

Target of Action

It belongs to the class of organic compounds known as primary carboxylic acid amides , which are known to interact with various biological targets.

Mode of Action

As a primary carboxylic acid amide, it may interact with its targets through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

It’s known that simple phenolic acids derived from cinnamic acid occur with the participation of shikimate and phenylpropanoid pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-Hydroxyphenyl)propanamide. For instance, its stability is maintained when stored in a dry room temperature environment . Other factors such as pH, presence of other substances, and individual physiological differences can also influence its action and efficacy.

属性

IUPAC Name |

3-(2-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4,11H,5-6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJLLJYEHWTXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176903 | |

| Record name | 2-Hydroxybenzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22367-76-6 | |

| Record name | 2-Hydroxybenzenepropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022367766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1580951.png)